6-Methylthiazolo[4,5-b]pyrazin-2-amine
Description
6-Methylthiazolo[4,5-b]pyrazin-2-amine is a heterocyclic compound featuring a thiazole ring fused to a pyrazine core. The thiazole moiety contains sulfur and nitrogen atoms at positions 1 and 3, respectively, while the pyrazine ring contributes two additional nitrogen atoms. A methyl group is substituted at position 6, and an amine group is present at position 2 (Figure 1).
Molecular Formula: C₆H₆N₄S
Molecular Weight: 166.21 g/mol
Key Features:
- Thiazolo[4,5-b]pyrazine core: Combines aromaticity with heteroatom diversity.
- 2-Amine group: Offers a site for hydrogen bonding and further functionalization.
Properties
Molecular Formula |
C6H6N4S |
|---|---|
Molecular Weight |
166.21 g/mol |
IUPAC Name |
6-methyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine |
InChI |
InChI=1S/C6H6N4S/c1-3-2-8-4-5(9-3)11-6(7)10-4/h2H,1H3,(H2,7,8,10) |
InChI Key |
RSRNQVPDWFVKGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=N1)SC(=N2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazolo[4,5-b]pyrazine Core
6-Bromothiazolo[4,5-b]pyrazin-2-amine
Molecular Formula : C₅H₃BrN₄S
Molecular Weight : 231.07 g/mol
Key Differences :
- 6-Bromo vs. 6-Methyl : Bromine introduces higher molecular weight and electronegativity, altering reactivity (e.g., facilitating cross-coupling reactions).
- Biological Implications : Brominated analogs may exhibit enhanced cytotoxicity due to halogen-bonding interactions with biological targets .
6-Methylthiazolo[4,5-b]pyridine-2-thiol
Molecular Formula : C₇H₆N₂S₂
Molecular Weight : 182.27 g/mol
Key Differences :
Heterocycle Variations: Imidazo vs. Thiazolo Systems
1H-Imidazo[4,5-b]pyrazin-2-amine
Molecular Formula : C₅H₅N₅
Molecular Weight : 135.13 g/mol
Key Differences :
- Imidazole vs. Thiazole Core : Imidazole contains two nitrogen atoms (vs. sulfur and nitrogen in thiazole), increasing basicity and altering electronic properties.
- Pharmacological Profile : Imidazo derivatives exhibit multipharmacological effects, including antidepressant and antidiabetic activities, suggesting divergent target affinities compared to thiazolo analogs .
Functional Group Modifications
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one
Molecular Formula : C₈H₈N₂OS
Molecular Weight : 180.23 g/mol
Key Differences :
- 2-Ketone vs. 2-Amine : The ketone group reduces nucleophilicity but may enhance stability.
Structure-Activity Relationship (SAR) Insights
- Substituent Position : Methyl groups at position 6 (pyrazine/pyridine) enhance lipophilicity, while bromine increases steric bulk and reactivity .
- Core Heteroatoms : Thiazole sulfur contributes to redox activity, whereas imidazole nitrogen enhances basicity and target binding .
- Functional Groups : 2-Amine and 2-thiol groups enable diverse interactions (e.g., hydrogen bonding vs. disulfide formation), influencing biological potency .
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